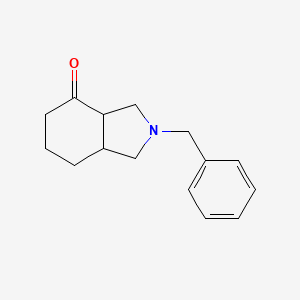

2-benzyloctahydro-4H-isoindol-4-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-15-8-4-7-13-10-16(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOKBKQHDGSNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C(=O)C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656482 | |

| Record name | 2-Benzyloctahydro-4H-isoindol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879687-90-8 | |

| Record name | 2-Benzyloctahydro-4H-isoindol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-benzyloctahydro-4H-isoindol-4-one: Strategies and Methodologies

Abstract

The octahydroisoindolone core represents a valuable scaffold in medicinal chemistry and drug development, frequently appearing in biologically active compounds. This guide provides an in-depth technical examination of the synthesis of a key derivative, 2-benzyloctahydro-4H-isoindol-4-one. We will dissect two primary synthetic strategies: a modern and elegant approach centered on the Intramolecular Diels-Alder (IMDA) reaction and a more classical route involving the catalytic hydrogenation of an aromatic precursor. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying strategic and mechanistic rationale to empower effective synthesis and further discovery.

Introduction and Strategic Overview

The target molecule, this compound (CAS 879687-90-8), is a saturated bicyclic lactam.[1][2] Its structure, featuring a fused cyclohexane and pyrrolidinone ring system, presents a compelling synthetic challenge. The construction of this scaffold requires precise control over both ring formation and stereochemistry. Isoindolinone derivatives are known to exhibit a wide spectrum of biological activities, making them attractive targets for pharmaceutical research.[3][4]

This guide will prioritize a strategy based on the Intramolecular Diels-Alder (IMDA) reaction . This powerful [4+2] cycloaddition offers a highly efficient and convergent route to complex cyclic systems from simple acyclic precursors.[5][6] The IMDA approach excels in establishing multiple stereocenters in a single, predictable step, a hallmark of elegant and efficient synthesis.[7]

As a point of comparison and to provide a comprehensive overview, we will also explore an alternative pathway: the catalytic hydrogenation of an N-benzyl isoindolinone precursor . This method leverages readily available aromatic starting materials but often requires more forcing conditions and presents challenges in selectivity.[4][8]

Core Synthesis via Intramolecular Diels-Alder (IMDA) Reaction

The IMDA strategy is a cornerstone of modern organic synthesis for its ability to rapidly build molecular complexity.[9] The overall logic involves synthesizing an acyclic trienamide precursor, which, upon heating or catalysis, undergoes a concerted cyclization to form the desired bicyclic core.

Logical Workflow: IMDA Pathway

Caption: High-level workflow for the IMDA synthesis route.

Part A: Synthesis of the IMDA Precursor

The success of the IMDA reaction hinges on the efficient preparation of the acyclic precursor. A representative precursor for this synthesis is N-benzyl-N-(hexa-3,5-dien-1-yl)acrylamide .

Protocol 1: Synthesis of N-benzyl-N-(hexa-3,5-dien-1-yl)amine

-

Starting Material: Commercially available hexa-3,5-dien-1-ol.

-

Activation: Convert the alcohol to a better leaving group. To a solution of hexa-3,5-dien-1-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 1 hour, allowing the reaction to warm to room temperature.

-

Amination: Add benzylamine (2.0 eq) to the reaction mixture and stir at room temperature for 12-18 hours.

-

Causality: This is a standard SN2 substitution. Using an excess of benzylamine drives the reaction to completion and minimizes over-alkylation.

-

-

Work-up: Quench the reaction with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Protocol 2: Acrylamide Formation (Amide Coupling)

-

Reaction Setup: Dissolve the purified N-benzyl-N-(hexa-3,5-dien-1-yl)amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

-

Acylation: Add acryloyl chloride (1.1 eq) dropwise via syringe. A precipitate of triethylamine hydrochloride will form immediately.

-

Causality: The Schotten-Baumann conditions are employed here. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct.

-

-

Reaction Monitoring: Allow the mixture to stir and warm to room temperature over 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, filter off the salt and wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the crude IMDA precursor, which can often be used in the next step without further purification.

Part B: The Key IMDA Cycloaddition Step

This is the critical ring-forming step where the acyclic precursor is converted into the bicyclic isoindolone core.

Protocol 3: Thermal Intramolecular Diels-Alder Reaction

-

Reaction Setup: Prepare a dilute solution (0.01 M) of the IMDA precursor in a high-boiling, inert solvent such as toluene or xylene.

-

Causality: High dilution is crucial to favor the intramolecular pathway over potential intermolecular dimerization or polymerization, as dictated by reaction kinetics.

-

-

Thermal Cyclization: Heat the solution to reflux (approx. 110-140 °C, depending on the solvent) for 24-48 hours under a nitrogen atmosphere.

-

Monitoring: Monitor the disappearance of the starting material by TLC or ¹H NMR.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product is the hexahydro-isoindol-4-one adduct.

-

Purification: Purify the adduct by flash column chromatography.

Mechanism: The [4+2] Cycloaddition

The reaction proceeds via a concerted pericyclic mechanism, where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile (the acrylamide double bond) reorganize through a single, cyclic transition state to form two new sigma bonds simultaneously.[9]

References

- 1. This compound | 879687-90-8 | EKB68790 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Diels-Alder Reaction [organic-chemistry.org]

Introduction: The Octahydroisoindolone Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties of 2-benzyloctahydro-4H-isoindol-4-one

The isoindolone core and its saturated analogue, the octahydroisoindolone, represent a class of bicyclic lactams of significant interest in medicinal chemistry.[1] These scaffolds are found in a variety of biologically active molecules and approved drugs, demonstrating a broad range of therapeutic applications.[1] The conformational rigidity of the bicyclic system, combined with the ability to introduce diverse substituents, makes the octahydroisoindolone framework a valuable template for designing potent and selective therapeutic agents. The introduction of an N-benzyl group, as in the case of this compound, is a common strategy in medicinal chemistry to explore key interactions with biological targets and to modulate the pharmacokinetic properties of a molecule.[2][3] This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the anticipated analytical characterization of this compound, offering valuable insights for researchers in drug development.

Molecular Structure and Isomerism

This compound possesses a fused bicyclic ring system consisting of a cyclohexane ring and a pyrrolidinone (γ-lactam) ring. The benzyl group is attached to the nitrogen atom of the lactam. The structure contains multiple stereocenters, leading to the possibility of several diastereomers and enantiomers. The relative stereochemistry of the ring fusion (cis or trans) and the orientation of substituents will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity. Stereocontrolled synthesis is therefore crucial for isolating and studying specific isomers.[4][5]

Caption: Figure 1: General structure of this compound.

Proposed Synthesis: A Stereocontrolled Approach

A plausible and efficient route to enantiopure cis-fused octahydroisoindolones can be adapted from established methodologies that utilize chiral auxiliaries.[4][5][6] A proposed synthetic workflow is outlined below, commencing from a readily available starting material and employing a diastereoselective cyclocondensation reaction.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of the Tricyclic Oxazoloisoindolone Lactam Intermediate

-

To a solution of a stereoisomeric mixture of (±)-hydroxylactone (1.0 eq) in toluene, add (R)-phenylglycinol (0.5 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel to yield the tricyclic oxazoloisoindolone lactam intermediate. This step proceeds via a kinetic resolution, affording a highly diastereomerically enriched product.[5]

Step 2: Reductive Opening of the Oxazolidine Ring

-

Dissolve the tricyclic intermediate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C and add triethylsilane (Et3SiH, 3.0 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (BF3·OEt2, 2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to afford the N-substituted octahydroisoindolone.

Step 3: N-Benzylation

-

To a solution of the octahydroisoindolone from Step 2 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature.

-

Stir for 4-6 hours until TLC analysis indicates the completion of the reaction.

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to yield the final product, this compound.

Caption: Figure 2: A proposed synthetic pathway for this compound.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the structure of this compound and data from related bicyclic lactams, the following properties can be predicted.[7][8]

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₅H₁₉NO | Based on the chemical structure. |

| Molecular Weight | ~229.32 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for similar organic compounds. |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, DMSO); sparingly soluble in water. | The presence of the benzyl group and the hydrocarbon scaffold reduces aqueous solubility. |

| Melting Point | Moderately high | Bicyclic systems and the presence of a polar lactam group contribute to a well-defined crystal lattice. |

| LogP | 2.0 - 3.5 | The benzyl group increases lipophilicity. |

| Stability | Generally stable under neutral conditions. Susceptible to hydrolysis under strong acidic or basic conditions. | The lactam ring can be cleaved by hydrolysis. |

Anticipated Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected data are summarized below.

| Technique | Anticipated Key Features |

| ¹H NMR | - Aromatic protons (benzyl group): Multiplet around 7.2-7.4 ppm (5H).- Benzylic protons (-CH₂-Ph): Two doublets (AB quartet) around 4.5-4.8 ppm.- Protons on the bicyclic core: A series of multiplets in the aliphatic region (1.2-3.5 ppm). The chemical shifts and coupling constants will be highly dependent on the stereochemistry. |

| ¹³C NMR | - Carbonyl carbon (C=O): Signal around 175-180 ppm.[5] - Aromatic carbons (benzyl group): Signals between 127-140 ppm. - Benzylic carbon (-CH₂-Ph): Signal around 45-50 ppm. - Aliphatic carbons (bicyclic core): Signals in the range of 20-60 ppm.[5] |

| IR Spectroscopy | - C=O stretch (lactam): Strong absorption band around 1680-1700 cm⁻¹.[9] - C-H stretches (aromatic): Peaks above 3000 cm⁻¹. - C-H stretches (aliphatic): Peaks below 3000 cm⁻¹. |

| Mass Spectrometry | - [M+H]⁺: Expected molecular ion peak at m/z ≈ 230.15. - Key Fragmentation: Loss of the benzyl group (m/z 91) or fragmentation of the bicyclic core.[10][11] |

Potential Biological Activity and Applications in Drug Development

The octahydroisoindolone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] The introduction of an N-benzyl group can further enhance or modulate this activity.

-

Central Nervous System (CNS) Applications: Many N-benzyl substituted heterocyclic compounds exhibit activity at CNS targets.[2][12] Given the structural similarity to known neuromodulators, this compound could be investigated for its potential as an anxiolytic, antidepressant, or anticonvulsant agent.

-

Enzyme Inhibition: Isoindolinone derivatives have been reported as inhibitors of various enzymes, including carbonic anhydrases and kinases.[13] The specific stereochemistry and substitution pattern of this compound could confer inhibitory activity against a range of enzymatic targets.

-

Antimicrobial and Antiparasitic Activity: The broader class of nitrogen-containing heterocycles has been a rich source of antimicrobial and antiparasitic agents.[2] It would be worthwhile to screen this compound for activity against various pathogens.

Conclusion

While specific experimental data for this compound remains to be published, a comprehensive chemical profile can be reliably predicted based on the extensive literature on related isoindolone derivatives. This guide provides a solid foundation for researchers aiming to synthesize, characterize, and evaluate the biological potential of this and similar molecules. The proposed stereocontrolled synthesis offers a pathway to specific isomers, which is essential for detailed structure-activity relationship studies. The anticipated physicochemical and spectroscopic data will be invaluable for the successful execution of such synthetic and analytical work, paving the way for the potential discovery of novel therapeutic agents based on the octahydroisoindolone scaffold.

References

- 1. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]

- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. -lactam antibiotics: their physicochemical properties and biological activities in relation to structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological activity of some heterocyclic compounds contains N-benzylidene heterocycle and beta-lactam moiety - Neliti [neliti.com]

- 13. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-benzyloctahydro-4H-isoindol-4-one

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. 2-benzyloctahydro-4H-isoindol-4-one is a novel compound featuring this key scaffold. To date, its mechanism of action remains uncharacterized. This technical guide presents a comprehensive, hypothesis-driven strategy for the systematic elucidation of its biological targets and mechanism of action. Drawing from the established pharmacology of related isoindolinone derivatives, we propose several high-probability putative mechanisms, including inhibition of histone deacetylases (HDACs), carbonic anhydrases (CAs), and acetylcholinesterase (AChE). This document provides a detailed, multi-tiered experimental roadmap, from initial broad-spectrum screening to specific target validation and downstream pathway analysis. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Therapeutic Potential of the Isoindolinone Scaffold

The isoindolinone core is a versatile heterocyclic framework found in a variety of biologically active molecules, both natural and synthetic.[1] Derivatives of this scaffold have been successfully developed into therapeutic agents for a range of diseases, including cancer and inflammatory conditions.[2][3] The diverse pharmacology of this class of compounds is notable, with activities including anticonvulsant, anticancer, antioxidant, and anti-HIV effects.[2] This wide range of biological activities underscores the importance of the isoindolinone scaffold in drug design.[1][4]

The subject of this guide, this compound, is an understudied derivative. Its structure, featuring a saturated octahydroisoindolone core and a benzyl group at the 2-position, suggests potential interactions with various biological targets. Given the lack of specific literature for this molecule, a logical and systematic approach is required to unveil its mechanism of action (MoA). This guide outlines such a strategy, beginning with broad, unbiased screening and progressively narrowing the focus to specific, validated targets.

Postulated Mechanisms of Action Based on Structural Analogs

Based on extensive studies of related isoindolinone derivatives, we can postulate several primary mechanisms of action for this compound. These hypotheses will form the basis of our initial experimental investigations.

Primary Hypothesis: Histone Deacetylase (HDAC) Inhibition

A significant number of novel isoindolinone derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[5] HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated therapeutic strategy, particularly in oncology.[5] The structural features of this compound are consistent with those of known HDAC inhibitors.

Secondary Hypotheses

-

Carbonic Anhydrase (CA) Inhibition: Recent studies have revealed that isoindolinone derivatives can act as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[4] CAs are involved in pH regulation and other physiological processes, and their inhibition has therapeutic applications.

-

Cholinesterase Inhibition: The isoindoline-1,3-dione scaffold has been explored for the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are relevant in the context of Alzheimer's disease.[6]

-

Kinase Modulation: The broader class of indolinones and isoindolinones has been shown to inhibit various protein kinases, which are central to cellular signaling and are major targets in cancer therapy.[2]

A Phased Experimental Approach to MoA Elucidation

We propose a multi-phase experimental workflow designed to systematically investigate the MoA of this compound. This approach begins with broad, unbiased screening and progressively refines the investigation toward specific target validation.

Caption: Phased workflow for MoA elucidation of this compound.

Phase 1: Foundational Profiling

1.1. Early ADME/Tox Profiling

Before committing to extensive mechanistic studies, it is crucial to establish a preliminary safety and pharmacokinetic profile.

Objective: To assess the drug-like properties and potential liabilities of the compound.

Methodologies:

-

In Vitro ADME Assays: A standard panel of assays should be conducted to evaluate properties like solubility, permeability (e.g., PAMPA), metabolic stability in liver microsomes, and plasma protein binding.[7][8][9][10]

-

In Vitro Toxicology: Initial cytotoxicity should be assessed in a panel of cell lines (e.g., HepG2 for hepatotoxicity) to determine a working concentration range for subsequent cell-based assays.[2][11][12][13]

| Parameter | Assay Type | Purpose |

| Solubility | Kinetic or Thermodynamic | Determines dissolution rate and concentration. |

| Permeability | PAMPA, Caco-2 | Predicts intestinal absorption. |

| Metabolic Stability | Liver Microsome Stability | Estimates first-pass metabolism and half-life. |

| Cytotoxicity | MTT, CellTiter-Glo | Determines concentration for cell-based assays. |

1.2. Phenotypic Screening

Objective: To identify a biological context or disease model in which the compound has a measurable effect, without a preconceived target.

Methodology: Screen the compound against a diverse panel of cancer cell lines to identify sensitive and resistant lines. This can provide initial clues about the compound's potential targets or pathways.

Phase 2: Unbiased Target Identification

These methods aim to identify direct binding partners of the compound without prior assumptions.

2.1. Affinity Chromatography coupled with Mass Spectrometry

Objective: To isolate and identify proteins that directly bind to the compound from a complex biological sample.

Protocol:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin) or a reactive group for immobilization on a solid support.

-

Affinity Matrix Preparation: Covalently attach the synthesized probe to chromatography beads (e.g., NHS-activated sepharose).

-

Protein Binding: Incubate the affinity matrix with a cell lysate (e.g., from a sensitive cancer cell line identified in Phase 1).

-

Washing: Wash the matrix extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins by changing buffer conditions or by competition with the free compound.

-

Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][14][15]

2.2. Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement within intact cells by measuring changes in protein thermal stability upon compound binding.

Protocol:

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.

-

Detection: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using methods like Western blotting or AlphaScreen. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization.[16][17][18][19][20]

Phase 3: Hypothesis-Driven Target Validation

Based on the primary hypotheses, a series of in vitro biochemical assays will be performed to directly measure the compound's effect on the activity of purified enzymes.

3.1. HDAC Inhibition Assays

Objective: To quantify the inhibitory activity of the compound against various HDAC isoforms.

Protocol:

-

Assay Principle: Utilize a fluorometric assay where an acetylated substrate is deacetylated by an HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule.[21][22]

-

Procedure:

-

Add recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6) to wells of a microplate.

-

Add serial dilutions of this compound. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Incubate to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

After a set incubation period, stop the reaction and add the developer solution.

-

Measure fluorescence (e.g., Ex/Em = 360/460 nm).

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

3.2. Carbonic Anhydrase (CA) Inhibition Assays

Objective: To measure the inhibitory effect of the compound on CA activity.

Protocol:

-

Assay Principle: This colorimetric assay is based on the esterase activity of CA, which hydrolyzes p-nitrophenyl acetate (p-NPA) to the yellow product p-nitrophenol.[23][24]

-

Procedure:

-

Pre-incubate purified human CA (e.g., hCA I, hCA II) with various concentrations of the compound. Acetazolamide should be used as a positive control.

-

Initiate the reaction by adding the p-NPA substrate.

-

Monitor the increase in absorbance at 405 nm in a kinetic mode.

-

-

Data Analysis: Determine the rate of reaction from the linear portion of the absorbance vs. time curve. Calculate percent inhibition and IC50 values.

3.3. Acetylcholinesterase (AChE) Inhibition Assays

Objective: To determine if the compound inhibits AChE activity.

Protocol:

-

Assay Principle: Based on the Ellman method, where AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[4][25][26]

-

Procedure:

-

Incubate purified AChE with serial dilutions of the compound. A known AChE inhibitor (e.g., Physostigmine) serves as a positive control.

-

Add the DTNB and acetylthiocholine substrate to start the reaction.

-

Measure the absorbance at 412 nm.

-

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

3.4. Kinome Profiling

Objective: To screen the compound against a large panel of purified protein kinases to identify potential kinase targets and assess selectivity.

Methodology: Submit the compound to a kinome profiling service. These services typically use high-throughput radiometric or fluorescence-based assays (e.g., HTRF, AlphaScreen) to measure the compound's inhibitory activity against hundreds of kinases at a fixed concentration (e.g., 1 or 10 µM).[1][27][28][29][30][31] Hits from the primary screen can then be followed up with IC50 determinations.

Caption: Principle of a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

Phase 4: Cellular Mechanism and Downstream Effects

Once a primary target is validated, the focus shifts to understanding the compound's effects in a cellular context.

Objective: To confirm target engagement in cells and characterize the downstream biological consequences.

Methodologies:

-

Target Engagement Confirmation: Use CETSA (as described in 2.2) to confirm that the compound binds to the identified target in intact cells.

-

Downstream Pathway Analysis: If the target is an enzyme like HDAC or a kinase, use Western blotting to analyze the phosphorylation or acetylation status of its known substrates. For example, if the compound inhibits HDAC1, look for an increase in acetylated Histone H3.

-

Cell-Based Functional Assays: Design assays based on the function of the validated target. For example, if the compound inhibits an oncogenic kinase, assess its effect on cell proliferation, apoptosis (e.g., Caspase-Glo assay), and cell cycle progression (e.g., flow cytometry) in relevant cancer cell lines.

Conclusion

The isoindolinone scaffold represents a rich source of pharmacologically active compounds. This compound is a novel molecule with the potential for significant biological activity. Due to the absence of existing mechanistic data, a structured and logical investigational strategy is paramount. The multi-phased approach detailed in this guide, which combines unbiased target identification with hypothesis-driven validation, provides a robust framework for elucidating its mechanism of action. By systematically progressing from broad profiling to specific biochemical and cellular assays, researchers can efficiently identify the primary molecular target(s), validate engagement in a physiological context, and characterize the downstream consequences, thereby paving the way for its potential development as a novel therapeutic agent.

References

- 1. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 3. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 8. Early ADME in support of drug discovery: the role of metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. criver.com [criver.com]

- 12. news-medical.net [news-medical.net]

- 13. kosheeka.com [kosheeka.com]

- 14. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 20. scispace.com [scispace.com]

- 21. caymanchem.com [caymanchem.com]

- 22. Histone Deacetylase 3 (HDAC3) Inhibitor Screening Kit 100 assays in 96 well plates | Sigma-Aldrich [sigmaaldrich.com]

- 23. benchchem.com [benchchem.com]

- 24. assaygenie.com [assaygenie.com]

- 25. attogene.com [attogene.com]

- 26. Acetylcholinesterase Inhibitor Screening Kit, MAK324, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]

- 27. KinomePro - Pamgene [pamgene.com]

- 28. assayquant.com [assayquant.com]

- 29. researchgate.net [researchgate.net]

- 30. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 31. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Anticipated Biological Activity of 2-benzyloctahydro-4H-isoindol-4-one

A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for investigating the potential biological activities of the novel compound, 2-benzyloctahydro-4H-isoindol-4-one. While direct experimental data on this specific molecule is not yet publicly available, this document synthesizes the extensive body of research on the broader isoindolone and isoindolinone chemical classes to project its likely pharmacological profile and to propose a structured plan for its empirical validation.

The isoindole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2] These activities range from anti-inflammatory and anticancer to neuroprotective and antimicrobial effects.[1][3][4][5] This guide will delve into the probable mechanisms of action, suggest robust experimental protocols for characterization, and provide a roadmap for elucidating the therapeutic potential of this compound.

Projected Biological Activities and Mechanistic Pathways

Based on the well-established pharmacology of structurally related isoindolone derivatives, this compound is hypothesized to exhibit a range of significant biological effects. The following sections outline these potential activities and the underlying molecular pathways that may be involved.

Anti-inflammatory and Immunomodulatory Potential

A significant number of isoindolone derivatives exhibit potent anti-inflammatory properties.[1][2][3][6] The mechanisms often converge on the modulation of key inflammatory signaling pathways.

-

Cytokine Inhibition: Compounds with the isoindolone core, such as thalidomide and its safer analogues lenalidomide and pomalidomide, are known inhibitors of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] It is plausible that this compound could similarly interfere with the production or signaling of these pro-inflammatory cytokines.

-

COX-2 Inhibition: Some isoindoline-1,3-dione derivatives have been shown to reduce levels of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins which are central mediators of inflammation and pain.[6]

-

NF-κB Pathway Modulation: The anti-inflammatory effects of some isoindolone derivatives have been attributed to the inhibition of the NF-κB signaling pathway, which would, in turn, downregulate the expression of other inflammatory mediators like TNF-α, IL-6, and IL-1β.[3]

A proposed workflow for investigating the anti-inflammatory activity is presented below:

Caption: Workflow for assessing anti-inflammatory potential.

Anticancer and Cytostatic Activity

The isoindolone scaffold is present in several anticancer agents.[1][3][4][7][8][9] The potential anticancer activity of this compound could be mediated through various mechanisms.

-

Cytotoxicity: Direct cytotoxic effects against cancer cell lines are a hallmark of many isoindolone derivatives.[8][9]

-

Topoisomerase II Inhibition: Some related compounds have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[10]

-

Anti-proliferative Effects: The compound may interfere with the cell cycle, leading to growth arrest.

The following diagram illustrates a potential signaling pathway for the anticancer effects of isoindolone derivatives:

Caption: Potential anticancer mechanism of action.

Neuroprotective and Neuromodulatory Effects

Certain isoindolone derivatives have demonstrated neuroprotective properties.[3] Additionally, the broader class of isoindolines has been investigated for various central nervous system activities.

-

Anti-oxidative and Anti-apoptotic Mechanisms: Neuroprotection may be conferred through the reduction of oxidative stress and the inhibition of apoptosis in neuronal cells.[3]

-

Cholinesterase Inhibition: Derivatives of isoindoline-1,3-dione have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[11]

Proposed Experimental Protocols

To empirically determine the biological activity of this compound, a tiered approach starting with in vitro assays is recommended.

In Vitro Cell Viability Assay (MTT Assay)

This assay is fundamental for assessing the cytotoxic or cytostatic effects of the compound on various cell lines.

Protocol:

-

Cell Culture: Culture relevant human cancer cell lines (e.g., a panel representing different tumor types) in appropriate media and conditions.

-

Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: Determine the concentration of the compound that causes 50% inhibition of cell viability.

Receptor Binding Assays

To identify potential molecular targets, a broad panel of receptor binding assays should be conducted.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest.

-

Radioligand Incubation: Incubate the membranes with a specific radiolabeled ligand for the receptor in the presence and absence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ and Ki values to quantify the affinity of the compound for the receptor.

Enzyme Inhibition Assays

Based on the activities of related compounds, specific enzyme inhibition assays are warranted.

-

Carbonic Anhydrase Inhibition Assay:

-

Use purified human carbonic anhydrase isoforms (e.g., hCA I and hCA II).

-

Measure the esterase activity of the enzyme using a suitable substrate (e.g., 4-nitrophenyl acetate).

-

Determine the inhibitory effect of this compound by measuring the decrease in the rate of substrate hydrolysis.[4]

-

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method):

-

Use purified AChE and BuChE enzymes.

-

Incubate the enzyme with the test compound.

-

Add the substrate (acetylthiocholine or butyrylthiocholine) and Ellman's reagent (DTNB).

-

Measure the rate of color change, which corresponds to enzyme activity.[11]

-

Quantitative Data Summary

The following table provides a template for summarizing the anticipated quantitative data from the proposed in vitro assays.

| Assay Type | Target | Metric | Anticipated Potency Range | Reference Compound |

| Cytotoxicity | Cancer Cell Line (e.g., A549) | IC₅₀ (µM) | 1 - 100 | Doxorubicin |

| Anti-inflammatory | COX-2 | IC₅₀ (µM) | 0.1 - 10 | Celecoxib |

| Neuroprotection | AChE | IC₅₀ (µM) | 0.5 - 20 | Donepezil |

| Enzyme Inhibition | hCA II | Kᵢ (nM) | 10 - 200 | Acetazolamide |

Conclusion and Future Directions

The chemical scaffold of this compound suggests a high probability of diverse and potent biological activities. The proposed framework of investigation, starting with in vitro screening for anti-inflammatory, anticancer, and neuro-modulatory effects, will provide the foundational data to guide further preclinical development. Positive hits in these initial assays should be followed by more detailed mechanistic studies and subsequent validation in appropriate in vivo models. The exploration of this novel compound holds significant promise for the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of 2-hydroxy-1H-isoindolediones as new cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

2-benzyloctahydro-4H-isoindol-4-one derivatives and analogs

An In-depth Technical Guide to 2-Benzyloctahydro-4H-isoindol-4-one Derivatives and Analogs

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceutical agents with a wide array of biological activities.[1][2] This technical guide focuses on a specific, saturated analog: the this compound core. We will explore the synthetic strategies for accessing this scaffold and its derivatives, methods for its physicochemical characterization, and its significant, albeit underexplored, therapeutic potential. Drawing on the known bioactivities of the broader isoindolinone class—which includes anticancer, anti-inflammatory, and antimicrobial agents—this guide provides a framework for the rational design and evaluation of novel drug candidates based on this versatile core.[3][4] Detailed experimental protocols for synthesis and biological screening are provided to empower researchers in their drug discovery efforts.

Introduction: The Isoindolinone Scaffold in Drug Discovery

Heterocyclic compounds are a cornerstone of modern pharmacology, and among them, the isoindoline core holds a special place.[5][6] This bicyclic framework, consisting of a benzene ring fused to a five-membered nitrogenous ring, is present in ten commercially available drugs used for indications ranging from multiple myeloma to hypertension.[5][7] The oxidized form, isoindolinone, is found in a plethora of biologically active molecules.[8]

While aromatic isoindolinones like thalidomide and its analogs (lenalidomide, pomalidomide) are well-studied for their immunomodulatory and anticancer effects, their saturated counterparts remain a comparatively untapped resource for drug development.[6] The octahydro-4H-isoindol-4-one scaffold introduces a three-dimensional architecture with defined stereocenters, offering the potential for improved target specificity and novel pharmacological profiles compared to its planar, aromatic relatives. The N-benzyl group provides a synthetically tractable handle for modification and can play a crucial role in establishing key binding interactions with biological targets. This guide aims to consolidate the existing knowledge on related structures to provide a forward-looking perspective on the synthesis, evaluation, and therapeutic application of this compound derivatives.

Synthetic Strategies

The construction of the octahydroisoindolone core can be achieved through several strategic approaches, typically involving cyclization reactions to form the bicyclic system. The methodologies for related saturated heterocycles provide a robust foundation for accessing the target scaffold.

Core Scaffold Synthesis

A primary route to the octahydroisoindolone core involves an intramolecular cyclization of a suitably functionalized cyclohexene or cyclohexane precursor. The following protocol outlines a general, reliable method for synthesizing the parent this compound structure. The rationale for this approach is its convergent nature, building complexity from commercially available starting materials.

Experimental Protocol 1: Synthesis of this compound

Objective: To construct the core bicyclic system via a multi-step synthesis culminating in an intramolecular cyclization.

Materials:

-

4-Cyclohexenecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium hydride (NaH)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Amide Formation:

-

To a solution of 4-cyclohexenecarboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

-

Add a solution of benzylamine (2.2 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude N-benzylcyclohex-3-enecarboxamide. Purify by column chromatography.

-

-

Epoxidation:

-

Dissolve the amide from Step 1 (1.0 eq) in DCM (0.1 M).

-

Add m-CPBA (1.5 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature overnight.

-

Quench the reaction with saturated aqueous sodium thiosulfate and wash with saturated NaHCO₃ until the aqueous layer is basic.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield the epoxide.

-

-

Intramolecular Cyclization:

-

Dissolve the epoxide from Step 2 (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere.

-

Add sodium hydride (60% dispersion in mineral oil, 1.3 eq) portion-wise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 6 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and carefully quench with water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

-

Derivatization and Analog Synthesis

The core scaffold is a versatile platform for generating a library of analogs. Key modifications can be introduced at three primary positions:

-

The Benzyl Group (N-substitution): The benzyl group can be readily replaced by reacting the de-benzylated secondary amine with various alkyl or aryl halides. Alternatively, different substituted benzylamines can be used in Step 1 of the core synthesis.

-

The Ketone (C4-position): The ketone functional group can be converted into other functionalities, such as oximes, hydrazones, or alcohols (via reduction), providing a diverse set of analogs.[9]

-

The Saturated Ring System: Functional groups can be introduced onto the cyclohexane ring prior to cyclization to explore structure-activity relationships.

Caption: General synthetic workflow for the isoindolone core and its analogs.

Biological Significance and Therapeutic Potential

While direct pharmacological data for this compound is limited, the extensive bioactivity of the broader isoindolinone class provides a strong basis for predicting its therapeutic potential.[9]

Oncology

Analogs of the isoindolinone core, such as lenalidomide, are cornerstone therapies for multiple myeloma.[6] They function as "molecular glues," redirecting the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific target proteins.[10] The three-dimensional nature of the octahydroisoindolone scaffold could offer novel binding geometries for CRBN or other E3 ligases, potentially leading to the degradation of new protein targets relevant to both hematological and solid tumors.

Inflammation

Certain isoindolinone derivatives are known to possess anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9] Derivatives of the this compound core could be explored as novel anti-inflammatory agents, potentially for treating conditions like osteoarthritis or rheumatoid arthritis.[11]

Antifungal Activity

Research has specifically identified the octahydroisoindolone scaffold as a promising starting point for the design of selective inhibitors of chitinase B1 from the pathogenic fungus Aspergillus fumigatus.[12] Chitinases are essential for fungal cell wall remodeling, making them an attractive target for new antifungal drugs. This provides a direct and compelling therapeutic avenue for analogs of the title compound.

Caption: Potential therapeutic targets and mechanisms for isoindolone derivatives.

Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, standardized in vitro assays are essential. The following protocols provide robust methods for initial screening in oncology and inflammation.

Experimental Protocol 2: In Vitro Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of compounds on a cancer cell line (e.g., multiple myeloma MM.1S cells). This assay is foundational for identifying potential anticancer agents.[9]

Materials:

-

MM.1S human multiple myeloma cell line

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well microplates

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

Step-by-Step Methodology:

-

Cell Seeding: Seed MM.1S cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Lenalidomide).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Experimental Protocol 3: In Vitro COX Enzyme Inhibition Assay

Objective: To assess the inhibitory activity of compounds against COX-1 and COX-2 enzymes, determining both potency and selectivity.[9]

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compounds dissolved in DMSO

-

Arachidonic acid (substrate)

-

Prostaglandin E₂ (PGE₂) enzyme immunoassay (EIA) kit

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.

-

Compound Incubation: In separate wells of a 96-well plate, pre-incubate the enzymes with various concentrations of the test compounds (or a positive control like Celecoxib) for 15 minutes at room temperature.

-

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the this compound core is crucial for optimizing biological activity and defining the structure-activity relationship (SAR).[13] The data generated from biological assays should be organized to facilitate clear interpretation.

Hypothetical SAR Data for Anticancer Activity

The following table illustrates how SAR data could be presented. It is populated with hypothetical data to demonstrate the concept.

| Compound ID | R¹ (N-substituent) | R² (C4-substituent) | IC₅₀ vs. MM.1S (µM) |

| Core-01 | Benzyl | =O | 15.2 |

| Ana-02 | 4-Fluorobenzyl | =O | 8.5 |

| Ana-03 | 4-Methoxybenzyl | =O | 12.1 |

| Ana-04 | Phenyl | =O | 25.8 |

| Ana-05 | Benzyl | =N-OH (Oxime) | 5.6 |

| Ana-06 | 4-Fluorobenzyl | =N-OH (Oxime) | 2.1 |

| Lenalidomide | (Reference) | (Reference) | 1.1 |

Interpretation of Hypothetical Data:

-

Electron-withdrawing groups on the benzyl ring (Ana-02) appear to enhance potency.

-

Conversion of the ketone to an oxime (Ana-05, Ana-06) significantly improves activity, suggesting a key hydrogen bonding interaction may be possible at this position.

-

Combining an electron-withdrawing group with the oxime moiety (Ana-06) results in the most potent compound in this hypothetical series.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Its three-dimensional structure and synthetic tractability make it an attractive starting point for generating diverse chemical libraries. Based on the well-established bioactivities of the broader isoindolinone family, derivatives of this core have significant potential as anticancer, anti-inflammatory, and antifungal agents.[9][12]

Future research should focus on the synthesis and screening of diverse analog libraries to build a robust SAR. Advanced studies should aim to identify specific molecular targets using techniques such as chemical proteomics and to validate lead compounds in relevant preclinical in vivo models. The exploration of this scaffold could uncover next-generation therapies with novel mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. US20220242846A1 - Isoindolinone compounds - Google Patents [patents.google.com]

- 11. Therapeutic Single Compounds for Osteoarthritis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Silico Modeling of 2-benzyloctahydro-4H-isoindol-4-one

A Senior Application Scientist's Perspective on Computational Strategy in Early-Phase Drug Discovery

Preamble: Beyond the Protocol

In modern drug discovery, the isoindolinone scaffold is a privileged structure, serving as the foundation for a multitude of biologically active molecules.[1][2] Its rigid, bicyclic core, combined with versatile substitution points, allows for precise three-dimensional exploration of target binding pockets, leading to compounds with activities ranging from anticancer to anti-inflammatory.[3][4] This guide focuses on a specific derivative, 2-benzyloctahydro-4H-isoindol-4-one (CAS: 879687-90-8[5]), to illustrate a comprehensive in silico modeling workflow.

Our audience—researchers, computational chemists, and drug development professionals—understands that a protocol is merely a sequence of steps. The true expertise lies in understanding the causality behind those steps. Why choose one modeling technique over another? How do we build a self-validating cascade of experiments where the output of one stage provides the confidence to proceed to the next? This document is structured not as a rigid template, but as a logical narrative that mirrors a real-world computational investigation, moving from foundational analysis to sophisticated, target-specific simulations. We will treat our molecule of interest not as an isolated entity, but as a starting point for a rational drug design campaign, grounding our decisions in established principles and authoritative literature.

Part 1: Foundational Analysis and Target Hypothesis Generation

Before any resource-intensive simulations are initiated, a thorough foundational analysis is paramount. This initial phase serves two purposes: to characterize the intrinsic properties of our lead molecule and to generate data-driven hypotheses about its potential biological targets.

Physicochemical and ADMET Profiling

The first question in any drug discovery program is whether a molecule possesses the fundamental characteristics to become a drug. We can computationally estimate these properties using a variety of well-validated models. This process, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, provides an early filter for potential liabilities.[6]

Rationale: This step is a critical, cost-effective gatekeeper. A molecule with a promising binding affinity is of little value if it has poor oral bioavailability or is predicted to be toxic. By identifying potential issues early, we can prioritize molecules with a higher probability of downstream success.

Experimental Protocol: In Silico Physicochemical Profiling

-

Obtain 2D Structure: Secure the SMILES (Simplified Molecular Input Line Entry System) string for this compound: C1CC2CN(CC2C(=O)C1)CC3=CC=CC=C3.[5]

-

Utilize Profiling Tools: Input the SMILES string into a validated computational tool such as the SwissADME web server or equivalent integrated software platforms.

-

Calculate Key Descriptors: Generate predictions for core physicochemical properties and drug-likeness rules.

-

Analyze Results: Compare the computed values against established thresholds for oral drug candidates.

Data Presentation: Predicted Properties

| Property | Predicted Value | Conformance to Lipinski's Rule of Five | Causality & Implication |

| Molecular Weight | 229.32 g/mol | Yes (< 500) | Good starting point for lead-like space. |

| LogP (Octanol/Water) | ~2.5 - 3.0 | Yes (< 5) | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 0 | Yes (< 5) | Favorable for passive diffusion across membranes. |

| Hydrogen Bond Acceptors | 2 (N, O) | Yes (< 10) | Within the typical range for drug molecules. |

| Polar Surface Area (PSA) | ~20.3 Ų | N/A | Low PSA suggests good CNS penetration potential. |

Target Hypothesis: Leveraging Chemical Similarity

With no explicitly defined target for our molecule, our strategy shifts to hypothesis generation. The principle of molecular similarity dictates that structurally related molecules often share similar biological activities. By searching for known drugs or bioactive compounds that share the isoindolinone scaffold, we can infer potential targets.

Rationale: This approach grounds our investigation in existing biological data, preventing a costly and time-consuming "blind" screening approach. For heterocyclic scaffolds like isoindolinone, targets such as kinases, GPCRs, and ion channels are common.[3][7] Specifically, related structures have shown affinity for Sigma receptors (S1R and S2R), which are implicated in neurological disorders and cancer, making them a compelling hypothetical target class for this guide.[8][9]

Workflow: Target Identification

For the remainder of this guide, we will proceed with the Sigma-1 Receptor (S1R) as our primary hypothetical target, based on its documented interaction with related heterocyclic ligands.[10][11][12]

Part 2: Target-Based Modeling: Docking and Dynamics

With a plausible target identified, we can now model the physical interaction between our ligand and the receptor. This is a two-step validation process: first, predicting the binding pose using molecular docking, and second, assessing the stability of that pose using molecular dynamics.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is a cornerstone of structure-based drug design, allowing us to visualize potential binding modes and estimate binding affinity.[14]

Rationale: Docking provides the first structural evidence for a potential interaction. By analyzing the predicted binding pose, we can determine if the ligand makes favorable contacts (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the active site. A high docking score, coupled with a chemically sensible binding mode, provides the confidence needed to proceed with more computationally expensive analyses.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Download the crystal structure of the human Sigma-1 Receptor from the Protein Data Bank (PDB), for example, PDB ID: 5HK1.[11]

-

Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), remove all non-essential components such as water molecules, co-solvents, and the co-crystallized ligand.[15][16]

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is critical for accurately calculating electrostatic interactions.

-

Save the prepared receptor in the required .pdbqt format.

-

-

Ligand Preparation:

-

Generate a 3D conformation of this compound from its SMILES string.

-

Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

-

Assign partial charges and define the rotatable bonds, which allows the docking algorithm to explore conformational flexibility.

-

Save the prepared ligand in the .pdbqt format.

-

-

Defining the Search Space (Grid Box):

-

Identify the binding site. For a known receptor like S1R, this can be centered on the position of the co-crystallized ligand in the original PDB file.

-

Define a 3D grid box that encompasses the entire binding pocket, providing enough space for the ligand to move and rotate freely.

-

-

Execution and Analysis:

-

Run the docking simulation using a validated program like AutoDock Vina.[15]

-

Analyze the output, which typically includes a ranked list of binding poses and their corresponding predicted binding affinities (in kcal/mol).

-

Visualize the top-ranked pose within the receptor's active site to inspect key interactions with amino acid residues.

-

Data Presentation: Example Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| 1 | -8.9 | TYR103, GLU172 | Hydrogen Bond, Pi-Stacking |

| 2 | -8.5 | TRP89, ILE124 | Hydrophobic Interaction |

| 3 | -8.2 | ASP126 | Salt Bridge (if ligand is protonated) |

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of binding, MD simulations offer a dynamic view. By simulating the movement of every atom in the protein-ligand complex over time, we can assess the stability of the predicted binding pose.[17][18]

Rationale: A high-ranking docking pose is meaningless if the ligand is unstable and dissociates from the binding pocket in a dynamic, solvated environment. MD simulation acts as a crucial validation step. If the ligand remains stably bound in its docked conformation throughout the simulation, it significantly increases our confidence in the predicted binding mode.[19]

Workflow: Docking and MD Simulation Cascade

Experimental Protocol: GROMACS MD Simulation

-

System Preparation:

-

Use the top-ranked protein-ligand complex from docking as the starting structure.

-

Generate a ligand topology and parameter file using a tool like CGenFF or the ATB server, ensuring compatibility with the chosen protein force field (e.g., CHARMM36).[20][21]

-

Place the complex in a simulation box of appropriate size and shape (e.g., a cubic box with a 1.0 nm buffer distance).

-

Solvate the system with a realistic water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge.

-

-

Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during setup.

-

Equilibration:

-

Perform a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature (e.g., 300 K), typically with position restraints on the protein and ligand heavy atoms.

-

Perform a subsequent simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the target pressure (e.g., 1 bar), again with position restraints.

-

-

Production Run:

-

Remove the position restraints and run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to observe the system's behavior.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low RMSD for the ligand indicates it is not moving significantly from its initial docked pose.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking to see if they are maintained throughout the simulation.

-

Part 3: Ligand-Based Modeling: The Power of QSAR

In scenarios where a high-quality receptor structure is unavailable, or to complement target-based approaches, ligand-based methods are invaluable. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity.[22][23]

Rationale: QSAR is built on the principle that the biological activity of a compound is a function of its physicochemical and structural properties.[24] By building a mathematical model from a set of known molecules (a "training set"), we can predict the activity of new, untested molecules.[25] This is particularly powerful for a scaffold like isoindolinone, where many derivatives can be synthesized and tested, creating a rich dataset for model building.

Workflow: QSAR Model Development

Experimental Protocol: Building a Predictive QSAR Model

-

Data Collection and Curation:

-

Assemble a dataset of isoindolinone analogs with experimentally determined biological activity (e.g., IC50 or Ki values) against a specific target.

-

Curate the data to remove duplicates and ensure consistency. Convert activity data to a logarithmic scale (e.g., pIC50).

-

Split the dataset into a training set (~80%) for model building and a test set (~20%) for external validation.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors. These are numerical representations of the molecule's properties, categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape).[24]

-

-

Model Generation:

-

Using the training set, apply a statistical or machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, Support Vector Machines) to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable).[26]

-

-

Model Validation:

-

Internal Validation: Use techniques like cross-validation on the training set to assess the model's robustness.

-

External Validation: Use the model to predict the activity of the molecules in the test set (which were not used during model building). The predictive power is assessed by metrics like the squared correlation coefficient (R²) between predicted and actual values. A reliable model should have strong predictive performance on the external test set.[25]

-

-

Prediction and Interpretation:

-

Once validated, the QSAR model can be used to predict the biological activity of novel, unsynthesized isoindolinone derivatives, guiding medicinal chemistry efforts toward more potent compounds.

-

Conclusion: A Unified Strategy for Computational Drug Design

This guide has outlined a multi-faceted in silico strategy for the characterization of this compound. We have progressed logically from foundational property assessment and data-driven target hypothesizing to rigorous, structure-based validation through docking and molecular dynamics simulations. Furthermore, we have presented a complementary ligand-based QSAR workflow that is essential when structural data is limited or as a parallel path to guide library design.

The strength of this approach lies not in the application of a single technique, but in the integration of multiple, self-validating computational experiments. The static picture from docking is given life by MD simulations; the predictions from a QSAR model can prioritize which molecules to screen with docking. Together, these methods form a powerful cascade that accelerates the drug discovery process, reduces experimental costs, and provides deep mechanistic insight into the molecular interactions that drive biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 879687-90-8 | EKB68790 [biosynth.com]

- 6. jmpas.com [jmpas.com]

- 7. researchgate.net [researchgate.net]

- 8. QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational screening of natural and natural-like compounds to identify novel ligands for sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. KBbox: Methods [kbbox.h-its.org]

- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 17. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 20. bioinformaticsreview.com [bioinformaticsreview.com]

- 21. Small molecule docking – Bonvin Lab [bonvinlab.org]

- 22. neovarsity.org [neovarsity.org]

- 23. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 24. mdpi.com [mdpi.com]

- 25. jocpr.com [jocpr.com]

- 26. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Benzyloctahydro-4H-isoindol-4-one Derivatives as Sigma-1 Receptor Ligands

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract